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Compound of Interest

Compound Name: Ibotenic acid, (R)-

CAS No.: 25690-46-4

Cat. No.: B1670427

Get Quote

Executive Summary
Ibotenic acid is a conformationally restricted isoxazole analogue of glutamate and a potent

agonist of N-methyl-D-aspartate (NMDA) receptors and Group I/II metabotropic glutamate

receptors (mGluRs).[1][2] Unlike Kainic acid, which induces widespread seizure activity and

distant damage, Ibotenic acid is favored in neurobiology for its ability to induce discrete, axon-

sparing excitotoxic lesions.

This guide dissects the molecular cascades triggered by Ibotenic acid, moving from receptor

binding to mitochondrial dysfunction and cell death. It provides researchers with the

mechanistic grounding required to design precise neurodegenerative models and interpret

excitotoxic data accurately.

Pharmacodynamics & Receptor Selectivity[3]
Ibotenic acid acts as a "broad-spectrum" glutamate agonist with a unique affinity profile that

distinguishes it from other excitotoxins like Quinolinic acid or NMDA alone.
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Stereochemical Configuration
Bioactive Form: (S)-Ibotenic acid.[1][2][3][4]

Structural Mimicry: The isoxazole ring imposes a rigid conformation that mimics the extended

structure of (S)-Glutamate, allowing it to dock into the agonist binding domain (ABD) of

GluN2 subunits on NMDA receptors and the "clamshell" domains of mGluRs.

Receptor Affinity Profile
Receptor Subtype Action Mechanism

Physiological
Effect

NMDA Receptors Potent Agonist
Ionotropic (

influx)

Depolarization,

Calcium Overload,

Excitotoxicity.

mGluR Group I

(mGluR1/5)
Agonist

-coupled (

)

Intracellular

release, PKC

activation.

mGluR Group II

(mGluR2/3)
Agonist -coupled (cAMP

inhibition)

Modulates presynaptic

release

(autoreceptors).

AMPA / Kainate Weak Agonist Ionotropic

Minor contribution to

total toxicity compared

to NMDA.

Key Insight: The toxicity of Ibotenic acid is predominantly NMDA-dependent.[2] Co-

administration of the NMDA antagonist MK-801 completely blocks Ibotenic acid-induced cell

death, whereas mGluR antagonists only partially attenuate the effect, suggesting mGluRs play

a potentiating rather than a primary toxic role.
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Core Signaling Cascades (The Excitotoxic Pathway)
The cellular demise triggered by Ibotenic acid is not a simple lysis but a complex, biphasic

signaling event.

Phase I: The Calcium Tsunami
Upon binding, Ibotenic acid forces the NMDA receptor channel open, bypassing the

block (if membrane depolarization is sufficient).

Influx: Massive entry of extracellular

and

.

Amplification: Activation of Group I mGluRs generates

, triggering the release of stored

from the Endoplasmic Reticulum (ER).

Result: Cytosolic calcium levels exceed the buffering capacity of Calbindin and Parvalbumin.

Phase II: Enzymatic Activation & ROS Generation
High cytosolic

activates "executioner" enzymes:

Calpains:

-dependent proteases that degrade cytoskeletal proteins (Spectrin, MAP2), leading to
structural collapse.

nNOS (Neuronal Nitric Oxide Synthase):

-Calmodulin activates nNOS, producing high levels of Nitric Oxide (NO).

ROS Formation: NO reacts with superoxide anions (
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) to form Peroxynitrite (

), a highly reactive radical that nitrates Tyrosine residues and damages DNA.

Phase III: Mitochondrial Dysfunction
Mitochondria attempt to sequester the excess calcium via the Uniporter.

Consequence: Calcium overload causes the opening of the Mitochondrial Permeability

Transition Pore (mPTP).

Collapse: Loss of mitochondrial membrane potential (

), cessation of ATP synthesis, and release of Cytochrome C.

Death Mode: If ATP levels remain sufficient, Apoptosis (Caspase-dependent) occurs. If ATP

is depleted rapidly, the cell undergoes Necrosis (swelling and lysis).

Pathway Visualization
The following diagram illustrates the convergence of NMDA and mGluR signaling into the cell

death pathway.
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Caption: Convergence of Ionotropic (NMDA) and Metabotropic (mGluR) signaling induced by

Ibotenic acid leading to calcium overload and neurotoxicity.

Experimental Applications: Axon-Sparing Lesions
The primary utility of Ibotenic acid in drug development and neuroscience is the creation of

axon-sparing lesions. Unlike electrolytic lesions which destroy all tissue (somas and passing

axons), Ibotenic acid selectively kills cell bodies (somas) containing glutamate receptors,

leaving fibers of passage intact.

Protocol: Stereotaxic Hippocampal Lesion (Rat)
Objective: Induce selective neurodegeneration in the CA1/CA3 regions to model cognitive

deficits.

Reagents:

(S)-Ibotenic Acid (Solid).

Vehicle: 0.1M Phosphate Buffered Saline (PBS), pH 7.4.

Concentration: 10 mg/mL (approx. 63 mM). Note: Solutions should be fresh or stored at

-20°C.

Workflow:

Preparation: Dissolve Ibotenic acid in PBS. Sonicate if necessary to ensure complete

dissolution.

Anesthesia: Induce deep anesthesia (Isoflurane or Ketamine/Xylazine). Mount animal in

stereotaxic frame.

Targeting: Drill burr holes at coordinates (e.g., AP -3.8, ML ±2.0, DV -2.0 for dorsal

hippocampus).

Injection:

Use a Hamilton syringe (0.5 - 1.0
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capacity) or glass micropipette.

Rate: 0.05 - 0.1

/min. Crucial: Slow injection prevents physical damage and backflow.

Volume: Typically 0.2 - 0.5

per site.

Diffusion: Leave the needle in place for 5 minutes post-injection to allow diffusion and

prevent track lesions.

Recovery: Suture scalp. Monitor animal for seizures (rare with Ibotenic acid compared to

Kainic acid, but possible).

Validation Workflow
The following DOT diagram outlines the critical steps to ensure lesion specificity and validity.

Stereotaxic Setup Micro-Injection
(0.1 µL/min)

Diffusion Period
(5-10 min)

Prevent Backflow Recovery
(7-14 Days)

Histology
(Nissl / NeuN)
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Caption: Operational workflow for Ibotenic acid lesioning, emphasizing the diffusion wait-time

and histological validation of axon sparing.

Technical Data & Safety
Quantitative Parameters
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Parameter Value Context

Molecular Weight 158.11 g/mol -

Solubility Water, PBS, 1M NaOH Insoluble in organic solvents.

Stability High
Stable in frozen solution for

months.

(NMDA Displacement)
~1-5 Highly potent displacer of

glutamate.

Lesion Volume Dose-dependent

0.5

(10mg/mL) creates ~1-2mm

spherical lesion.

Safety & Handling
Toxicity: Ibotenic acid is a potent neurotoxin.[2][5][6] It must be handled in a fume hood with

PPE.

In Vivo Metabolism: In systemic administration, Ibotenic acid can be decarboxylated to

Muscimol (a GABA-A agonist), altering the pharmacological profile from excitatory to

inhibitory.[2][7]

Research Implication: Intracerebral injection is preferred over systemic injection to avoid

metabolic conversion and ensure purely excitotoxic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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